3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar oxazolidinone derivatives involves multi-step reactions that yield structurally complex molecules. For example, the synthesis of related compounds like (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one demonstrates the intricacies involved in creating such molecules, including the planarity of the central oxazolidinone ring and the cis-trans orientation of substituents which are critical for their biological and chemical properties (Dungan, Mueller-Bunz, & Rutledge, 2012).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives often features a central ring that is approximately planar, with various substituents influencing the molecule's overall geometry and reactivity. The analysis of structures such as (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one reveals the complexity of interactions between different parts of the molecule, which can affect its chemical and physical properties (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions, including dimerization and cyclization, which are essential for synthesizing complex molecules. The base-induced dimerization of 3-benzyloxazolidin-2-one, for example, highlights the reactivity of these compounds and their potential as intermediates in organic synthesis (Aitken, Logan, & Slawin, 2022).
Scientific Research Applications
Synthesis and Chemical Applications
Chiral oxazolidin-2-ones, including compounds structurally similar to 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one, are highlighted for their synthetic value, particularly as chiral auxiliaries and for their potential in pharmaceutical activities. A practical one-pot preparation method for chiral 4,5-disubstituted oxazolidan-2-ones showcases the relevance of these compounds in achieving high enantioselectivities and good yields. This method involves a modified Sharpless asymmetric aminohydroxylation followed by ring closure, demonstrating the compounds' utility in organic synthesis and pharmaceutical research (Barta et al., 2000).
Antioxidant Mechanisms
A specific derivative of benzofuran, closely related in structure to the compound of interest, has been studied for its antioxidant properties, specifically as a scavenger of radicals indicating its potential use in polymer stabilization. This research highlights the utility of benzofuran derivatives in material science, particularly in enhancing the durability and longevity of polymers through effective antioxidation mechanisms (Meng et al., 2013).
Antimicrobial and Antioxidant Applications
Functionalized benzofuran derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This includes a class of compounds such as 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which showcase significant biological activities. The findings suggest that similar structural compounds, including 3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one, may have potential applications in developing new antimicrobial and antioxidant agents, underscoring the importance of such compounds in pharmaceutical and biochemical research (Rangaswamy et al., 2017).
Future Directions
properties
IUPAC Name |
3-tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,10,14,19H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCGUYORSXNXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542341 |
Source
|
Record name | 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |
CAS RN |
1076199-70-6 |
Source
|
Record name | 3-tert-Butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70542341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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